
5,7-Dichloroquinolin-2(1H)-one
Overview
Description
5,7-Dichloroquinolin-2(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 5,7-Dichloro-2-quinolone are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial viability as they are involved in the replication, transcription, and repair of bacterial DNA .
Mode of Action
5,7-Dichloro-2-quinolone inhibits the activity of DNA gyrase and topoisomerase IV by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by 5,7-Dichloro-2-quinolone affects the DNA supercoiling process, which is a part of the DNA replication and transcription pathways . This disruption leads to the cessation of these pathways, resulting in the inability of the bacteria to replicate and transcribe DNA, ultimately leading to cell death .
Pharmacokinetics
Quinolones, in general, are known for their broad-spectrum antibacterial activity, high oral bioavailability, and excellent tissue penetration . These properties contribute to their bioavailability, making them effective in treating various bacterial infections .
Result of Action
The result of the action of 5,7-Dichloro-2-quinolone is the death of bacterial cells. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, which are vital processes for bacterial survival . This leads to the cessation of these processes, resulting in bacterial cell death .
Action Environment
The action of 5,7-Dichloro-2-quinolone can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used. It has been found that 5,7-Dichloro-2-quinolone is preferentially solvated by water in water-rich compositions, while in intermediate and co-solvent-rich compositions, it is preferentially solvated by DMSO . This can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-2-quinolone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By stabilizing the enzyme-DNA complex, 5,7-Dichloro-2-quinolone prevents the re-ligation of the DNA strands, leading to the inhibition of bacterial growth and cell death . Additionally, it interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 5,7-Dichloro-2-quinolone on different cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In eukaryotic cells, 5,7-Dichloro-2-quinolone has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . It can induce apoptosis in cancer cells by triggering cell cycle arrest and DNA damage . The compound’s ability to modulate gene expression and influence cellular metabolism makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 5,7-Dichloro-2-quinolone exerts its effects through several mechanisms. It binds to the active site of DNA gyrase and topoisomerase IV, forming a stable complex that prevents the re-ligation of cleaved DNA strands . This binding interaction inhibits the enzymes’ activity, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, 5,7-Dichloro-2-quinolone can interact with other biomolecules, such as proteins involved in cell signaling, to modulate their activity and influence cellular processes .
Temporal Effects in Laboratory Settings
The effects of 5,7-Dichloro-2-quinolone over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 5,7-Dichloro-2-quinolone in in vitro studies has shown sustained inhibition of bacterial growth and consistent induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules.
Dosage Effects in Animal Models
In animal models, the effects of 5,7-Dichloro-2-quinolone vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, 5,7-Dichloro-2-quinolone can induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
5,7-Dichloro-2-quinolone is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 5,7-Dichloro-2-quinolone is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 5,7-Dichloro-2-quinolone within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed to various tissues, including the liver, kidneys, and lungs . It can also cross cellular membranes and accumulate in specific compartments, such as the nucleus and mitochondria . The interactions with transporters and binding proteins play a crucial role in determining the localization and accumulation of 5,7-Dichloro-2-quinolone within cells.
Subcellular Localization
The subcellular localization of 5,7-Dichloro-2-quinolone is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, affecting mitochondrial function and energy metabolism . The targeting signals and post-translational modifications of 5,7-Dichloro-2-quinolone contribute to its specific localization within subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method includes the reaction of quinolin-2(1H)-one with chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloroquinolin-2(1H)-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5,7-Diiodo-8-hydroxyquinoline: Used in antiseptic formulations.
5-Chloro-8-quinolinol: Exhibits antifungal activity.
Uniqueness
5,7-Dichloroquinolin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
5,7-dichloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPQNDNLFIICBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652227 | |
| Record name | 5,7-Dichloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835903-13-4 | |
| Record name | 5,7-Dichloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





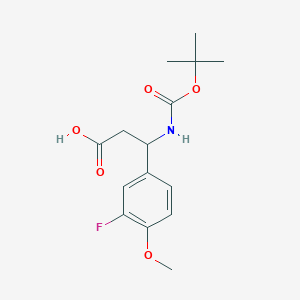
![(5-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1498233.png)

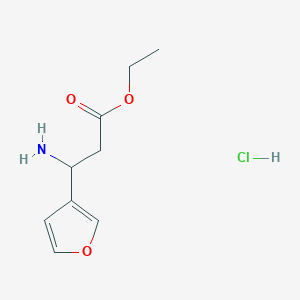
![2-[(1e,3z)-3-Chloro-5-(1,1,3-trimethyl-1,3-dihydro-2h-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B1498243.png)
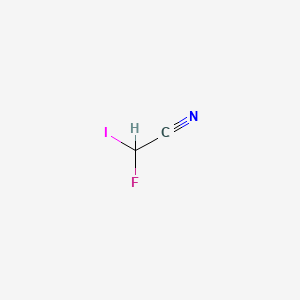
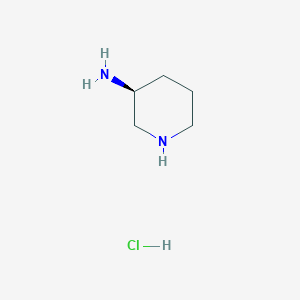
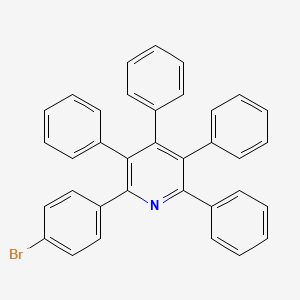
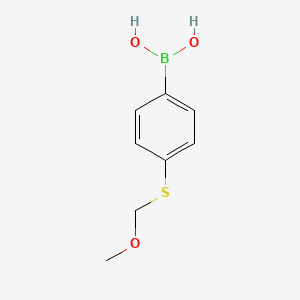
![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498256.png)

